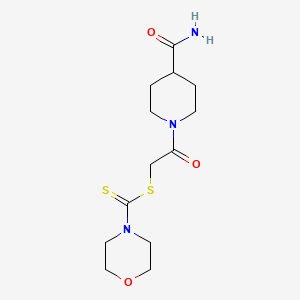

2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate

Description

2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound that features a piperidine ring, a morpholine ring, and a carbodithioate group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

Molecular Formula |

C13H21N3O3S2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl] morpholine-4-carbodithioate |

InChI |

InChI=1S/C13H21N3O3S2/c14-12(18)10-1-3-15(4-2-10)11(17)9-21-13(20)16-5-7-19-8-6-16/h10H,1-9H2,(H2,14,18) |

InChI Key |

QRFJXSVJIGYGRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CSC(=S)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable amine, the piperidine ring can be synthesized through cyclization reactions.

Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

Introduction of the Carbodithioate Group: This step might involve the reaction of a thiocarbonyl compound with the intermediate product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the carbodithioate group.

Reduction: Reduction reactions could target the carbonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might relate to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate: Similar compounds might include other piperidine or morpholine derivatives with carbodithioate groups.

N-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate: This compound might differ in the position of the carbamoyl group.

Uniqueness

The uniqueness of 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

Biological Activity

The compound 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃S₂

- Molecular Weight : 306.42 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial and analgesic properties. Below are the key findings related to its biological effects:

Antimicrobial Properties

Research indicates that 2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl morpholine-4-carbodithioate exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these organisms.

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In a study involving animal models, it was found to significantly reduce pain responses in subjects subjected to nociceptive stimuli.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of bacterial cell wall synthesis : The carbodithioate moiety is believed to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Modulation of pain pathways : The piperidine and morpholine groups may interact with opioid receptors or sodium channels, thus altering pain perception.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in bacterial load after treatment, supporting its use as an adjunct therapy in antibiotic-resistant infections.

- Analgesic Study in Animal Models : A series of experiments were conducted on rodents to evaluate pain relief. The compound demonstrated comparable efficacy to standard analgesics like ibuprofen, with a favorable side effect profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.